molecular formula C20H19N3O3 B2936945 N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1004640-21-4

N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2936945
CAS No.: 1004640-21-4
M. Wt: 349.39
InChI Key: KKJSPKHJDXTLCF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their chemical structure. The molecular formula shows the types and numbers of atoms in a molecule, while the structural formula shows the arrangement of atoms .


Synthesis Analysis

Synthesis analysis involves studying how the compound can be made from simpler starting materials. This often involves multiple steps, each with its own reactants, products, and reaction conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (used up) or a product (formed) .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Antitumor Applications

One area of application for compounds related to N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is in the development of antitumor agents. For example, a study on substituted phenazine-1-carboxamides, which share a thematic structural motif with the compound , highlights the synthesis and evaluation of these entities against various cancer cell lines. The study demonstrates that the cytotoxicity of these compounds correlates with the electron-withdrawing power of the substituent group, indicating their potential as DNA-intercalating agents for antitumor drug development (Rewcastle, Denny, & Baguley, 1987).

Antimicrobial Applications

Compounds within the same chemical family have also been explored for their antimicrobial properties. Research into new 1,2,4-triazol-3-one derivatives, for example, has shown that these compounds possess significant antimicrobial activity, suggesting potential for the treatment of bacterial infections. The study involved the synthesis of various derivatives and their evaluation against different microorganisms, pointing towards the versatility of these compounds in combating microbial resistance (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Kinase Inhibition for Cancer Therapy

Furthermore, the compound's relatives have been identified as selective and efficacious inhibitors of the Met kinase superfamily, a critical target in cancer therapy. The study identifying N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide as a potent Met kinase inhibitor demonstrates the compound's capacity to achieve complete tumor stasis in certain cancer models following oral administration. This research underscores the importance of structural moieties similar to those found in this compound for developing new cancer therapies (Schroeder et al., 2009).

Mechanism of Action

The mechanism of action is particularly relevant for compounds that have biological activity. It involves studying how the compound interacts with biological systems .

Safety and Hazards

Safety and hazards analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling .

Properties

IUPAC Name

N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-14-9-7-8-12-16(14)21-20(25)19-17(26-2)13-18(24)23(22-19)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJSPKHJDXTLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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